molecular formula C16H18N4O B5595669 2-Amino-7,7-dimethyl-4-(phenylamino)-6,7,8-trihydroquinazolin-5-one

2-Amino-7,7-dimethyl-4-(phenylamino)-6,7,8-trihydroquinazolin-5-one

Cat. No.: B5595669
M. Wt: 282.34 g/mol
InChI Key: UBFVDKSAFPAGQA-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-4-(phenylamino)-6,7,8-trihydroquinazolin-5-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an amino group, a phenylamino group, and a trihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,7-dimethyl-4-(phenylamino)-6,7,8-trihydroquinazolin-5-one can be achieved through a one-pot, multi-component reaction. One common method involves the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehyde, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol. This method is environmentally friendly and proceeds under mild reaction conditions, yielding pure products without the need for column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multi-component reactions can be applied to scale up the synthesis. The use of recyclable catalysts and green solvents, such as ethanol, can enhance the efficiency and sustainability of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,7-dimethyl-4-(phenylamino)-6,7,8-trihydroquinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The amino and phenylamino groups can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

2-Amino-7,7-dimethyl-4-(phenylamino)-6,7,8-trihydroquinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7,7-dimethyl-4-(phenylamino)-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied, such as its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-Amino-4-(4-(dimethylamino)phenyl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

2-Amino-7,7-dimethyl-4-(phenylamino)-6,7,8-trihydroquinazolin-5-one is unique due to its specific structural features, such as the presence of both amino and phenylamino groups, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives further enhances its versatility in scientific research .

Properties

IUPAC Name

2-amino-4-anilino-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-16(2)8-11-13(12(21)9-16)14(20-15(17)19-11)18-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFVDKSAFPAGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NC(=N2)N)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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